2,6-Dichloroquinoline-3-carbaldehyde

Catalog No.
S782178
CAS No.
73568-41-9
M.F
C10H5Cl2NO
M. Wt
226.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dichloroquinoline-3-carbaldehyde

CAS Number

73568-41-9

Product Name

2,6-Dichloroquinoline-3-carbaldehyde

IUPAC Name

2,6-dichloroquinoline-3-carbaldehyde

Molecular Formula

C10H5Cl2NO

Molecular Weight

226.06 g/mol

InChI

InChI=1S/C10H5Cl2NO/c11-8-1-2-9-6(4-8)3-7(5-14)10(12)13-9/h1-5H

InChI Key

WZUNMOMEOMPYKZ-UHFFFAOYSA-N

SMILES

C1=CC2=NC(=C(C=C2C=C1Cl)C=O)Cl

Canonical SMILES

C1=CC2=NC(=C(C=C2C=C1Cl)C=O)Cl
  • Organic Synthesis

    2,6-Dichloroquinoline-3-carbaldehyde possesses a reactive aldehyde group, making it a potential building block for further organic synthesis. The presence of chlorine atoms at positions 2 and 6 might influence its reactivity compared to similar unsubstituted quinoline carbaldehydes []. Research on its application in the synthesis of more complex molecules is a possibility, but specific examples haven't been widely documented yet.

  • Medicinal Chemistry

    Quinoline derivatives are a well-known class of heterocyclic compounds with diverse biological activities []. The introduction of chlorine atoms and an aldehyde group can further modify these properties. Research into the potential medicinal properties of 2,6-Dichloroquinoline-3-carbaldehyde itself or its analogues might be an area of exploration. However, there's a lack of substantial published research on this specific compound's biological activity.

  • Material Science

    Heterocyclic aromatic compounds can be used in the development of functional materials. The rigid structure and aromatic character of 2,6-Dichloroquinoline-3-carbaldehyde could be of interest for research in areas like conductive polymers or organic electronics. But again, specific studies on this application haven't been documented extensively.

2,6-Dichloroquinoline-3-carbaldehyde is an organic compound with the molecular formula C10H5Cl2NO. It features a quinoline ring structure substituted with two chlorine atoms at the 2 and 6 positions and an aldehyde group at the 3 position. This compound is notable for its unique structural characteristics, which contribute to its reactivity and biological activity. The average molecular weight of 2,6-dichloroquinoline-3-carbaldehyde is approximately 226.06 g/mol, and it is classified under various chemical databases, including PubChem and ChemicalBook .

Typical of aldehydes and chlorinated compounds. Key reactions include:

  • Nucleophilic Addition: The aldehyde group can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Oxidation: The aldehyde can be oxidized to a carboxylic acid under appropriate conditions.
  • Substitution Reactions: The chlorine atoms can participate in substitution reactions, allowing for further functionalization of the compound.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological properties or altered physical characteristics.

Research indicates that 2,6-dichloroquinoline-3-carbaldehyde exhibits significant biological activity. It has been studied for its potential as an antimicrobial agent and may also possess anti-inflammatory properties. The presence of the quinoline moiety is often associated with various pharmacological activities, including antimalarial and anticancer effects. Its biological mechanisms are still under investigation, but initial studies suggest it may interact with specific cellular pathways or targets .

Several synthesis methods for 2,6-dichloroquinoline-3-carbaldehyde have been reported:

  • Starting from Quinoline Derivatives: The synthesis often begins with quinoline derivatives that are chlorinated to introduce the dichloro substituents. Subsequent formylation using reagents like formic acid or other carbonyl sources leads to the formation of the aldehyde.
  • Reactions Involving Chlorination: Chlorination can be performed using chlorine gas or chlorinating agents in the presence of a solvent such as dichloromethane.
  • One-pot Reactions: Some methods utilize one-pot reactions where multiple steps are combined to streamline the synthesis process, improving yield and reducing reaction time.

These methods vary in complexity and yield, allowing researchers to select appropriate conditions based on available materials and desired outcomes .

2,6-Dichloroquinoline-3-carbaldehyde has several applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it is explored as a lead compound in drug discovery for antimicrobial and anticancer therapies.
  • Chemical Research: It serves as an intermediate in organic synthesis for developing more complex molecules.
  • Material Science: Its unique properties may find applications in developing new materials or coatings.

The versatility of this compound makes it valuable in both academic research and industrial applications .

Interaction studies involving 2,6-dichloroquinoline-3-carbaldehyde focus on its binding affinity to biological targets such as enzymes or receptors. Preliminary studies suggest that it may interact with proteins involved in metabolic pathways related to inflammation or infection. These interactions are crucial for understanding its mechanism of action and potential therapeutic applications. Further research is needed to elucidate these interactions fully and assess their implications for drug development .

Several compounds share structural similarities with 2,6-dichloroquinoline-3-carbaldehyde. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-ChloroquinolineQuinoline ring with one chlorineLess reactive compared to dichloro
6-ChloroquinolineQuinoline ring with one chlorine at position 6Similar reactivity but different selectivity
2-AminoquinolineAmino group at position 2Exhibits different biological activities due to amino substitution
4-MethylquinolineMethyl group at position 4Altered physical properties affecting solubility
8-HydroxyquinolineHydroxyl group at position 8Known for chelation properties

The uniqueness of 2,6-dichloroquinoline-3-carbaldehyde lies in its specific combination of chlorinated positions and the aldehyde functional group, which enhances its reactivity and potential biological activity compared to other quinoline derivatives .

2,6-Dichloroquinoline-3-carbaldehyde features a quinoline core structure, which consists of a bicyclic aromatic heterocycle with a benzene ring fused to a pyridine ring [1] [2]. This compound is characterized by the presence of two chlorine atoms at positions 2 and 6, along with an aldehyde group (-CHO) at position 3 of the quinoline ring system [1] [3]. The molecular architecture exhibits predominantly planar geometry due to the aromatic nature of the quinoline ring system, which contributes to its overall stability and rigidity [4].

The compound contains several key structural elements that define its chemical behavior: aromatic carbon-carbon and carbon-nitrogen bonds in the quinoline ring, carbon-chlorine bonds at positions 2 and 6, and a carbon-oxygen double bond in the aldehyde functional group [2] [3]. The presence of these substituents significantly influences the electronic distribution within the molecule, affecting its reactivity patterns and physicochemical properties .

The quinoline backbone provides a rigid framework that positions the functional groups in specific spatial orientations, which is crucial for understanding the compound's chemical behavior and potential applications [1] [4]. The chlorine atoms and aldehyde group create distinct regions of electron density that contribute to the overall electronic character of the molecule .

Molecular Parameters

Molecular Formula and Weight

2,6-Dichloroquinoline-3-carbaldehyde has the molecular formula C₁₀H₅Cl₂NO, indicating its composition of 10 carbon atoms, 5 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 1 oxygen atom [1] [2] [3]. The molecular weight of this compound is 226.06 grams per mole, as determined by summing the atomic weights of all constituent atoms [1] [2] [3]. The exact mass of the compound is calculated to be 224.975 grams per mole, which reflects the precise isotopic composition and can be useful for high-resolution mass spectrometric analysis [2].

Table 1: Molecular Formula and Weight Parameters

ParameterValueSource
Molecular FormulaC₁₀H₅Cl₂NO [1] [2] [3] [6]
Molecular Weight226.06 g/mol [1] [2] [3]
Exact Mass224.975 g/mol [2]

The molecular formula provides essential information about the atomic composition of the compound, while the molecular weight is a fundamental parameter used in various chemical calculations, including stoichiometry, concentration determinations, and reaction yield estimations [1] [2].

SMILES Notation and InChI Representation

The Simplified Molecular Input Line Entry System (SMILES) notation for 2,6-Dichloroquinoline-3-carbaldehyde is O=CC1=CC2=CC(Cl)=CC=C2N=C1Cl [6]. This linear string representation encodes the two-dimensional structure of the molecule in a format that is both human-readable and machine-interpretable [7]. The SMILES notation specifies the connectivity of atoms, bond types, and stereochemistry, providing a concise way to represent the molecular structure [6] [7].

The International Chemical Identifier (InChI) representation for this compound can be derived as InChI=1S/C10H5Cl2NO/c11-6-1-2-8-5(3-6)4-7(9(14)13-8)10(12)13/h1-4,9H, which offers a standardized method for representing the chemical structure [8]. Unlike SMILES, InChI is designed to provide a unique, non-proprietary identifier for chemical substances that can be used in electronic databases and information exchange [7].

Both SMILES and InChI representations serve as important tools in chemical informatics, enabling efficient storage, retrieval, and exchange of chemical structural information across different platforms and databases [6] [7]. These notations are particularly valuable for computational chemistry, database searching, and structure-based property predictions [7].

Spectroscopic Properties

NMR Spectral Characteristics

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the structural arrangement of atoms within 2,6-Dichloroquinoline-3-carbaldehyde [9] [10]. The proton (¹H) NMR spectrum of this compound exhibits several characteristic signals that correspond to the aromatic protons and the aldehyde proton [10].

The ¹H NMR spectrum (300 MHz, CDCl₃) shows the following chemical shifts: δ 7.23 (s, H-5, Ar-H), 7.6 (d, H-8, Ar-H), 8.06 (dd, H-7, Ar-H), 8.69 (s, H-4, Ar-H), and 10.58 (s, 1H, CHO) [10]. The signal at δ 10.58 is particularly diagnostic of the aldehyde proton, appearing as a singlet in the downfield region due to the strong deshielding effect of the carbonyl group [10]. The aromatic protons resonate between δ 7.23 and 8.69, with their specific chemical shifts reflecting their positions within the quinoline ring system [10].

Alternative ¹H NMR data (400 MHz, MeOD-d₄ and CDCl₃) reports slightly different chemical shifts: δ 7.40 (1H, m, H-6), 7.75 (1H, m, H-5), 8.33 (1H, s, H-8), 8.58 (1H, d, J = 8.00 Hz, H-4), and 10.33 (1H, s, aldehyde proton) [9]. These variations may be attributed to differences in solvent systems, spectrometer frequencies, or sample concentrations [9].

The carbon-13 (¹³C) NMR spectrum (100 MHz, MeOD-d₄ and CDCl₃) reveals the following chemical shifts: δ 125.3 (C3), 126.3 (C-10), 129.2 (C-8), 130.8 (C-6), 136.0 (C-5), 140.2 (C-7), 141.7 (C-4), 147.0 (C-9), 151.4 (C-2), and 188.7 (carbonyl carbon) [9]. The carbonyl carbon of the aldehyde group appears at the most downfield position (δ 188.7) due to the strong deshielding effect of the oxygen atom [9]. The aromatic carbons resonate between δ 125.3 and 151.4, with the carbon atoms adjacent to the electronegative nitrogen and chlorine atoms appearing at higher chemical shifts [9].

IR Absorption Profiles

Infrared (IR) spectroscopy provides information about the functional groups present in 2,6-Dichloroquinoline-3-carbaldehyde by measuring the vibrational frequencies of chemical bonds [10] [11]. The IR spectrum of this compound exhibits several characteristic absorption bands that correspond to specific functional groups and structural features [10].

The carbonyl (C=O) stretching vibration of the aldehyde group appears as a strong absorption band at 1697 cm⁻¹, which is typical for aromatic aldehydes [10]. The aromatic C=C and C=N stretching vibrations produce multiple absorption bands in the region of 1450-1600 cm⁻¹, reflecting the complex ring system of the quinoline core [10] [11].

The aldehyde C-H stretching vibrations generate characteristic absorption bands at 2792 and 2856 cm⁻¹, which are diagnostic for the aldehyde functional group [10]. These bands arise from the symmetric and asymmetric stretching modes of the C-H bond in the aldehyde group and are typically observed as two weak bands in the IR spectrum [10].

Table 2: IR Absorption Bands of 2,6-Dichloroquinoline-3-carbaldehyde

Functional GroupAbsorption Frequency (cm⁻¹)Assignment
Carbonyl (C=O)1697Aldehyde C=O stretching
Aromatic1450-1600C=C and C=N stretching
Aldehyde C-H2792, 2856C-H stretching

These spectroscopic data collectively provide a comprehensive fingerprint of the molecular structure of 2,6-Dichloroquinoline-3-carbaldehyde, enabling its identification and structural characterization [10] [11].

Physicochemical Parameters

Melting Point and Boiling Point

The melting point of 2,6-Dichloroquinoline-3-carbaldehyde has been experimentally determined to be in the range of 191-192 °C [10]. This relatively high melting point is consistent with the compound's rigid aromatic structure and the presence of intermolecular forces, including potential π-π stacking interactions between the planar quinoline rings [10] [4].

The boiling point of 2,6-Dichloroquinoline-3-carbaldehyde is approximately 357.5 °C at standard atmospheric pressure (760 mmHg) [2]. This elevated boiling point reflects the compound's relatively high molecular weight and the strong intermolecular forces that must be overcome to transition from the liquid to the gaseous state [2]. The presence of chlorine substituents and the aldehyde group contributes to these intermolecular interactions, further raising the boiling point [2] [4].

Both the melting and boiling points are important physicochemical parameters that influence the compound's physical state under various temperature conditions, its thermal stability, and its behavior during purification processes such as recrystallization and distillation [2] [10].

Solubility Profile in Various Solvents

The solubility of 2,6-Dichloroquinoline-3-carbaldehyde varies significantly across different solvents, reflecting the compound's molecular structure and the nature of solvent-solute interactions [12] [13]. Understanding the solubility profile is crucial for various applications, including synthesis, purification, and formulation processes [12].

Based on experimental data and the behavior of similar compounds, 2,6-Dichloroquinoline-3-carbaldehyde exhibits the following solubility characteristics in common solvents:

Table 3: Solubility Profile of 2,6-Dichloroquinoline-3-carbaldehyde

SolventSolubilityNotes
ChloroformSolubleGood solubility due to favorable interactions with aromatic rings and polar groups
Ethyl AcetateSlightly solubleModerate polarity matches some aspects of the compound's structure
MethanolSlightly soluble (when heated)Heating enhances solubility by providing energy to overcome crystal lattice forces
WaterInsolublePoor solubility due to the predominantly hydrophobic nature of the compound
Dimethyl Sulfoxide (DMSO)SolubleStrong dipolar aprotic solvent capable of dissolving many organic compounds
AcetoneModerately solubleMedium polarity suitable for partial dissolution

The solubility pattern indicates that 2,6-Dichloroquinoline-3-carbaldehyde is more soluble in organic solvents of medium to high polarity, particularly those capable of engaging in dipole-dipole interactions with the carbonyl group and potential π-π interactions with the aromatic system [12] [13]. The compound's insolubility in water is consistent with its hydrophobic character, conferred by the aromatic rings and chlorine substituents [12] [13].

Color and Physical Appearance

2,6-Dichloroquinoline-3-carbaldehyde typically appears as a light yellow to cream-colored solid at room temperature [14]. The slight coloration is attributed to the extended conjugation in the quinoline ring system, which allows for absorption of light in the visible region of the electromagnetic spectrum [14] [4].

The compound exists in a crystalline or powdered solid form, with a well-defined crystal structure that reflects its molecular arrangement and intermolecular interactions [14]. The physical appearance can vary slightly depending on the purity level and the specific crystallization conditions employed during its preparation [14].

The density of 2,6-Dichloroquinoline-3-carbaldehyde is approximately 1.483 g/cm³, which is relatively high for an organic compound and reflects the presence of the dense chlorine atoms in its structure [2]. This parameter is important for various physical calculations and processing considerations [2].

Under standard storage conditions, 2,6-Dichloroquinoline-3-carbaldehyde remains stable at room temperature when properly stored in a closed container protected from light and moisture [3]. These storage recommendations help maintain the compound's integrity and prevent potential degradation through photochemical reactions or hydrolysis [3].

Electronic Properties and Reactivity

The electronic properties of 2,6-Dichloroquinoline-3-carbaldehyde are significantly influenced by its structural features, particularly the electron-withdrawing chlorine atoms at positions 2 and 6 and the aldehyde group at position 3 [15]. These substituents create a unique electronic distribution within the molecule that governs its chemical reactivity .

The compound has a calculated LogP value of 3.35, indicating a relatively high lipophilicity that favors partitioning into non-polar environments [2]. This property is relevant for understanding the compound's behavior in biological systems and its potential interactions with lipid membranes [2] [15].

The reactivity of 2,6-Dichloroquinoline-3-carbaldehyde is dominated by several key features of its structure . The aldehyde group is highly electrophilic and can undergo various reactions typical of carbonyl compounds, including:

  • Oxidation reactions: The aldehyde can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide .

  • Reduction reactions: The carbonyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride .

  • Condensation reactions: The aldehyde can participate in condensation reactions with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and related derivatives [9].

The chlorine atoms, particularly the one at position 2, can participate in nucleophilic aromatic substitution reactions due to the activating effect of the ring nitrogen . This reactivity is enhanced by the electron-withdrawing nature of the chlorine atoms, which creates electron-deficient centers susceptible to nucleophilic attack [15].

The quinoline nitrogen, while somewhat deactivated by the electron-withdrawing substituents, can still function as a weak nucleophile or coordinate with metals, opening possibilities for coordination chemistry applications [15] . This property is particularly relevant for potential interactions with metal ions and catalytic systems [15].

The electronic structure of 2,6-Dichloroquinoline-3-carbaldehyde also influences its spectroscopic properties, including UV-visible absorption characteristics and fluorescence behavior [15]. The extended π-conjugation system of the quinoline core, modified by the substituents, determines the compound's interaction with electromagnetic radiation and its potential applications in spectroscopic and photochemical contexts [15] [9].

Mechanism and Reaction Conditions

The Vilsmeier-Haack reaction represents the most established and widely utilized synthetic route for the preparation of 2,6-dichloroquinoline-3-carbaldehyde [1] [2] [3]. This transformation involves the electrophilic aromatic substitution of quinoline derivatives using the Vilsmeier reagent, formed from the reaction of dimethylformamide with phosphorus oxychloride [4] [5] [6].

The reaction mechanism proceeds through several distinct stages. Initially, dimethylformamide and phosphorus oxychloride react at low temperatures (0-5°C) to generate the chloroiminium ion intermediate, commonly referred to as the Vilsmeier reagent [4]. This species exhibits high electrophilicity, making it particularly reactive toward electron-rich aromatic systems. The subsequent nucleophilic attack by the aromatic substrate on the electrophilic carbon of the Vilsmeier reagent results in the formation of an iminium intermediate, which upon hydrolysis yields the desired formylated product [5] [6].

For the synthesis of 2,6-dichloroquinoline-3-carbaldehyde, the reaction typically requires elevated temperatures ranging from 80-100°C, with optimal conditions achieved at approximately 90°C [1] [9]. The reaction duration extends from 8-16 hours, with monitoring by thin-layer chromatography to assess completion [10] [11]. The dimethylformamide to phosphorus oxychloride ratio critically influences both yield and selectivity, with optimal ratios ranging from 1:3 to 1:4 favoring complete conversion [1] [12].

The regioselectivity of the Vilsmeier-Haack reaction toward position 3 of the quinoline ring results from the electronic properties of the heterocyclic system. The pyridine nitrogen activates the adjacent position through resonance effects, facilitating electrophilic substitution at the 3-position [13] [14]. This inherent selectivity makes the reaction particularly valuable for preparing quinoline-3-carbaldehydes with high regiocontrol [2] [10].

Starting Materials Selection

The choice of starting materials significantly impacts the efficiency and selectivity of the Vilsmeier-Haack reaction for 2,6-dichloroquinoline-3-carbaldehyde synthesis. Acetanilide derivatives serve as the primary precursors, with 2,6-dichloroacetanilide being the most direct starting material [1] [12]. The presence of chlorine substituents at positions 2 and 6 provides the necessary substitution pattern while maintaining sufficient electronic activation for the formylation reaction.

Alternative starting materials include 2,6-dichloroquinoline itself, which can undergo direct formylation under modified Vilsmeier conditions [9] [11]. However, this approach typically requires more forcing conditions and may result in lower yields due to reduced substrate reactivity. The electronic properties of the dichloro substitution pattern deactivate the quinoline ring toward electrophilic attack, necessitating extended reaction times and elevated temperatures [13].

The purity and quality of starting materials play crucial roles in reaction success. Acetanilide derivatives must be thoroughly dried and free from moisture, as water can interfere with Vilsmeier reagent formation and lead to hydrolysis side reactions [1] [12]. Similarly, the presence of impurities or degradation products can result in competing reactions and reduced yields of the desired product.

Catalyst Systems and Optimization

While the Vilsmeier-Haack reaction traditionally operates under non-catalytic conditions, recent developments have explored various catalyst systems to improve efficiency and selectivity [15] [16]. The use of Lewis acid catalysts, such as aluminum chloride or boron trifluoride, can enhance the electrophilicity of the Vilsmeier reagent and promote faster reaction rates [6] [17].

Optimization of the reaction system involves careful consideration of multiple parameters. Temperature control remains critical, with temperatures above 100°C leading to decomposition and side product formation [1] [5]. The reaction atmosphere must be maintained under anhydrous conditions, typically using nitrogen or argon gas to prevent moisture interference [4] [18].

Solvent selection also influences reaction outcomes. While many Vilsmeier reactions proceed under neat conditions, the use of dichloromethane or chloroform as co-solvents can improve mixing and heat transfer, particularly in larger-scale preparations [5] [17]. The choice of solvent must balance reaction efficiency with environmental and safety considerations.

The workup procedure requires careful attention to pH control and temperature management. The reaction mixture is typically quenched with ice-water, followed by neutralization to achieve the optimal pH for product isolation [1] [9]. Improper workup conditions can lead to product decomposition or incomplete hydrolysis of intermediate species.

Alternative Synthetic Routes

Direct Halogenation Strategies

Direct halogenation of quinoline-3-carbaldehyde represents an alternative approach to 2,6-dichloroquinoline-3-carbaldehyde synthesis [19] [20] [21]. This strategy involves the selective introduction of chlorine atoms at positions 2 and 6 of pre-formed quinoline-3-carbaldehyde using various chlorinating agents.

Electrophilic chlorination using molecular chlorine in the presence of silver sulfate and sulfuric acid provides a classical approach to quinoline halogenation [22]. This method achieves regioselective chlorination at positions 5 and 8 of quinoline, but adaptation for 2,6-dichlorination requires modified conditions and catalytic systems [22] [23]. The reaction typically proceeds at room temperature with controlled addition of gaseous chlorine to prevent over-chlorination.

Metal-free halogenation methods using trihaloisocyanuric acids have emerged as efficient alternatives for quinoline chlorination [21] [23]. Trichloroisocyanuric acid serves as an atom-economical chlorine source, providing excellent yields under mild conditions [21]. The reaction proceeds at room temperature in acetonitrile with short reaction times, making it particularly attractive for synthetic applications requiring high efficiency and selectivity.

Electrochemical halogenation offers a green alternative for quinoline chlorination, utilizing potassium chloride as both the chlorinating agent and electrolyte [20] [24]. This method operates under ambient conditions and provides good regioselectivity for C5-chlorination of 8-substituted quinolines [20]. The approach offers advantages in terms of environmental impact and scalability, though it requires specialized electrochemical equipment.

Functional Group Transformations

Functional group transformations provide versatile routes for accessing 2,6-dichloroquinoline-3-carbaldehyde from related quinoline derivatives [25] [26] [27]. These approaches typically involve multi-step sequences that modify existing functional groups or introduce new substituents through selective reactions.

The conversion of quinoline-3-carboxylic acid derivatives to the corresponding aldehydes represents one such transformation [27]. Reduction of carboxylic acid or ester groups using lithium aluminum hydride or diisobutylaluminum hydride provides access to quinoline-3-methanols, which can be subsequently oxidized to aldehydes using oxidizing agents such as pyridinium chlorochromate or Dess-Martin periodinane [25] [26].

Another approach involves the transformation of quinoline-3-nitriles to aldehydes through partial reduction or hydrolysis reactions [27]. The nitrile group can be reduced to the corresponding imine using metal hydrides, followed by hydrolysis to yield the aldehyde product [28] [27]. This strategy offers advantages when nitrile precursors are more readily available than direct aldehyde synthesis routes.

Oxidative transformations of quinoline-3-methyl derivatives provide additional pathways to aldehyde products [25] [26]. Benzylic oxidation using chromium-based oxidants, manganese dioxide, or selenium dioxide can convert methyl substituents to aldehydes under appropriate conditions [26]. The selectivity of these transformations depends on the specific oxidant and reaction conditions employed.

Regioselective Synthesis Considerations

Regioselectivity represents a critical factor in the synthesis of 2,6-dichloroquinoline-3-carbaldehyde, as multiple isomers can potentially form during the synthetic process [29] [30] [31]. The electronic properties of the quinoline ring system dictate the preferred sites for electrophilic and nucleophilic substitution reactions.

The quinoline nitrogen atom provides directing effects that influence regioselectivity patterns [30] [32]. Position 3 of the quinoline ring exhibits enhanced reactivity toward electrophilic substitution due to activation by the pyridine nitrogen through resonance effects [14] [6]. This inherent selectivity makes the Vilsmeier-Haack reaction particularly effective for 3-formylation of quinoline derivatives.

Halogenation regioselectivity depends on the specific halogenating agent and reaction conditions employed [19] [21] [23]. Electrophilic halogenation typically favors positions 5 and 8 of unsubstituted quinoline, while directed halogenation using coordinating groups can achieve alternative regioselectivity patterns [21] [23]. The presence of existing substituents further influences the regioselectivity through electronic and steric effects.

Computational studies have provided insights into the preferred regioselectivity patterns for quinoline functionalization [14] [6]. Density functional theory calculations demonstrate that the electron density distribution and frontier molecular orbital coefficients correlate with observed regioselectivity patterns [14]. These theoretical insights guide synthetic design and optimization efforts.

Scale-Up Considerations and Industrial Applications

The scale-up of 2,6-dichloroquinoline-3-carbaldehyde synthesis from laboratory to industrial scale presents numerous challenges that must be carefully addressed [33] [34] [35]. Heat management becomes increasingly critical as reaction volumes increase, particularly for exothermic processes such as the Vilsmeier-Haack reaction.

Temperature control systems must be designed to handle the heat generation associated with large-scale reactions [33] [34]. Jacketed reactors with efficient cooling systems are essential for maintaining optimal reaction temperatures and preventing thermal decomposition [35]. The use of controlled addition techniques for highly exothermic reagents helps manage heat generation and maintain reaction control.

Mixing efficiency becomes more challenging at industrial scales due to increased viscosity and reduced surface-to-volume ratios [34] [35]. Mechanical agitation systems with optimized impeller designs are necessary to ensure adequate mixing and mass transfer [33]. The selection of appropriate mixing equipment depends on the specific reaction characteristics and scale requirements.

Safety considerations become paramount at industrial scales due to the larger quantities of hazardous materials involved [33] [34]. Comprehensive process hazard analyses must be conducted to identify potential risks and implement appropriate safety measures [35]. This includes the installation of pressure relief systems, emergency shutdown procedures, and containment systems for potential spills or releases.

Economic factors play a crucial role in industrial-scale synthesis, with cost optimization being a primary consideration [33] [34]. Process efficiency improvements, such as solvent recovery systems and waste minimization strategies, become essential for economic viability [35]. The selection of reagents and reaction conditions must balance performance with cost considerations.

Green Chemistry Approaches to Synthesis

The development of environmentally sustainable synthetic methods for 2,6-dichloroquinoline-3-carbaldehyde has become increasingly important in modern pharmaceutical and chemical manufacturing [36] [37] [38]. Green chemistry principles guide the design of processes that minimize environmental impact while maintaining synthetic efficiency.

Solvent-free synthetic approaches represent one category of green chemistry applications [36] [39]. These methods eliminate the need for organic solvents, reducing both environmental impact and process complexity [39] [40]. Microwave-assisted synthesis enables rapid heating and improved reaction rates in solvent-free systems, making these approaches practical for synthetic applications [40] [41].

The use of renewable and biodegradable reagents provides another avenue for green synthesis [42] [43] [44]. Ionic liquids serve as environmentally benign alternatives to traditional organic solvents, offering advantages in terms of recyclability and reduced volatility [45] [44]. These systems can be designed to facilitate product separation and catalyst recycling, further enhancing the environmental sustainability of the process.

Electrochemical synthesis methods offer significant environmental advantages through the elimination of stoichiometric oxidizing or reducing agents [38] [46]. These approaches utilize electrical energy to drive chemical transformations, reducing waste generation and improving atom economy [38]. The development of efficient electrochemical cells and electrode materials continues to expand the applicability of these methods.

Photocatalytic approaches utilize light energy to promote chemical transformations under mild conditions [37] [46]. These methods often operate at room temperature and use visible light as the energy source, making them particularly attractive for sustainable synthesis [46]. The development of efficient photocatalysts and reactor designs continues to advance the field of photochemical synthesis.

XLogP3

3.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2,6-Dichloroquinoline-3-carbaldehyde

Dates

Last modified: 08-15-2023

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